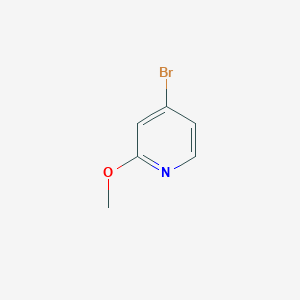

4-Bromo-2-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTGMMXMLPTTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555220 | |

| Record name | 4-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-39-3 | |

| Record name | 4-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100367-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxypyridine is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique structural arrangement, featuring a bromine atom at the 4-position and a methoxy group at the 2-position, imparts specific reactivity that makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in drug discovery and development. Pyridine compounds are integral structural units in numerous fine chemicals and pharmaceuticals, and this compound is a key player in the synthesis of various clinically relevant drugs.[1]

Chemical Structure and Identifiers

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the C4 position and a methoxy group at the C2 position.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 100367-39-3[2] |

| Molecular Formula | C₆H₆BrNO[2] |

| SMILES | COC1=NC=CC(=C1)Br[2] |

| InChI Key | YFTGMMXMLPTTAY-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature and is sparingly soluble in water.

| Property | Value | Source |

| Molecular Weight | 188.02 g/mol | [2] |

| Melting Point | 25-26 °C | |

| Boiling Point | 87 °C at 15 mmHg | [3] |

| Solubility | Slightly soluble in water. Soluble in most organic solvents. | |

| Appearance | Colorless to light yellow solid |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃).[1]

-

Infrared (IR) Spectrum: Authentic IR spectral data is available from commercial suppliers, confirming the presence of characteristic functional groups.[3] For the isomer 2-Bromo-4-methoxypyridine, characteristic peaks are observed at 2956, 2925, 2851 (C-H stretch), 2371, 2350, and 2321 cm⁻¹.[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Method 1: Sandmeyer Reaction of 2-Methoxy-4-aminopyridine

This method provides a high-yield synthesis of this compound from 2-methoxy-4-aminopyridine.[1]

Experimental Protocol:

-

Mix 10.1 g of 2-methoxy-4-aminopyridine with 165 mL of 48% hydrobromic acid.

-

Cool the mixture to -10°C using a dry ice/acetone bath.

-

Slowly add a pre-cooled solution of sodium nitrite (7.04 g in 165 mL of water) dropwise over 30 minutes, maintaining the temperature at -10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 400 mL of 4 M sodium hydroxide solution.

-

Extract the product with methyl tert-butyl ether (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain this compound as a pale yellow liquid (Yield: 95%).[1]

Caption: Synthesis of this compound via Sandmeyer reaction.

Method 2: Bromination of 2-Methoxypyridine

This method involves the direct bromination of 2-methoxypyridine.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-methoxypyridine in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with stirring.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom at the 4-position serves as an excellent leaving group, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

This reactivity is instrumental in the synthesis of numerous biologically active compounds. For instance, it is a key precursor for the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. It is also used in the synthesis of 1,5-disubstituted pyridones, which are important scaffolds in medicinal chemistry.

While a direct synthetic route starting from this compound for the multi-kinase inhibitor Sorafenib is not the most commonly cited, the structural motif is highly relevant to the synthesis of Sorafenib derivatives and other kinase inhibitors.[5][6] The core structure of Sorafenib contains a substituted pyridine ring, highlighting the importance of functionalized pyridines like this compound in the synthesis of such targeted therapies.[5][6]

Caption: General scheme of Suzuki-Miyaura coupling with this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in cross-coupling reactions, allows for the efficient construction of complex molecular frameworks found in a variety of biologically active compounds. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development.

References

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine (CAS: 100367-39-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a versatile and valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic properties and strategic placement of functional groups make it an ideal precursor for the construction of complex heterocyclic scaffolds found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 100367-39-3 | [1] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | Pale yellow liquid or solid | |

| Melting Point | 25-26 °C | |

| Boiling Point | 87 °C at 15 mmHg | [2] |

| Solubility | Slightly soluble in water | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.28 (d, J=6.4 Hz, 1H), 7.32 (s, 1H), 7.24 (d, J=6.4 Hz, 1H), 3.93 (s, 3H) | |

| ¹³C NMR | Data not available in the reviewed literature. |

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound is the Sandmeyer reaction, starting from 2-methoxy-4-aminopyridine.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

2-methoxy-4-aminopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Dry ice

-

Acetone

-

4 M Sodium hydroxide (NaOH) solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for low-temperature reactions

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a reaction vessel suitable for low-temperature conditions, mix 10.1 g of 2-methoxy-4-aminopyridine with 165 mL of 48% hydrobromic acid.

-

Cool the mixture to -10 °C using a dry ice/acetone bath.

-

Prepare a pre-cooled (0 °C) solution of 7.04 g of sodium nitrite in water to a final volume of 165 mL.

-

Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture by adding 400 mL of a 4 M sodium hydroxide solution.

-

Extract the product with methyl tert-butyl ether (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a pale yellow liquid. A reported yield for this procedure is approximately 95%.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various heterocyclic compounds that are of significant interest in drug discovery. Its bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. This compound serves as an excellent electrophilic partner in this reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid or ester (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

-

To a dry Schlenk flask, add this compound, the boronic acid/ester, the base, and the palladium catalyst.

-

Seal the flask and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Bioactive Scaffolds

The utility of this compound is exemplified by its use in the synthesis of various privileged scaffolds in medicinal chemistry, including:

-

Imidazo[1,2-a]pyrimidines: This class of compounds exhibits a broad range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

-

1,5-Disubstituted Pyridones: These structures are present in numerous pharmacologically active molecules.

-

PI3K/mTOR Dual Inhibitors: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are crucial in cell growth and proliferation, and their dual inhibition is a promising strategy in cancer therapy. This compound derivatives have been utilized as key building blocks in the synthesis of potent PI3K/mTOR dual inhibitors.[3]

The general synthetic strategy often involves an initial Suzuki-Miyaura coupling to install a desired aryl or heteroaryl group at the 4-position, followed by further functionalization of the pyridine ring or the newly introduced substituent.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular libraries for biological screening. The synthetic protocols outlined in this guide provide a solid foundation for its use in the laboratory. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the drug discovery process is undeniable.

References

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methoxypyridine is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom and a methoxy group, renders it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly those with pharmaceutical applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its role in the development of biologically active compounds. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a colorless to light yellow solid at room temperature.[1] It is soluble in many common organic solvents such as ethanol, dimethylformamide, and dichloromethane, but has limited solubility in water.[1] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₆BrNO | [2][3] |

| Molecular Weight | 188.02 g/mol | [2][3] |

| CAS Number | 100367-39-3 | [2][3] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 25-26 °C | [3] |

| Boiling Point | 87 °C at 15 mmHg | [3] |

| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane; Insoluble in water. | [1] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available for confirmation of structure. | [4] |

| ¹³C NMR | Predicted to show six distinct signals. | [5] |

| Infrared (IR) Spectroscopy | Authentic infrared spectrum available. | [3] |

| Mass Spectrometry (MS) | Molecular ion peaks at m/z 187/189, characteristic of a bromine-containing compound. | [6] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Data available for reaction monitoring and purity assessment. | [4] |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A high-yield synthesis of this compound can be achieved from 2-methoxy-4-aminopyridine through a Sandmeyer-type reaction. The following protocol is adapted from a reported efficient synthesis.[7]

Materials:

-

2-methoxy-4-aminopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Dry ice

-

Acetone

-

4 M Sodium hydroxide (NaOH) solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

In a reaction vessel, combine 10.1 g of 2-methoxy-4-aminopyridine with 165 mL of 48% hydrobromic acid.

-

Cool the mixture to -10 °C using a dry ice/acetone bath.

-

Prepare a pre-cooled (0 °C) solution of 7.04 g of sodium nitrite in 165 mL of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully add 400 mL of a 4 M sodium hydroxide solution to neutralize the reaction mixture.

-

Extract the product with methyl tert-butyl ether (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound as a pale yellow liquid. The reported yield for this optimized protocol is 95%.[7]

Caption: Synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[8] The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide like this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Standard work-up and purification supplies (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 100367-39-3|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-Bromo-2-methoxypyridine (C6H6BrNO).

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a methoxy group, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. This document details its physicochemical properties, spectral data, synthesis protocols, significant applications, and safety information.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][4] |

| CAS Number | 100367-39-3 | [1][2] |

| Appearance | Off-white to pale yellow low melting solid or pale yellow liquid | [5][6] |

| Melting Point | 25-26 °C | [6] |

| Boiling Point | 87 °C at 15 mmHg | [2][6] |

| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | Slightly soluble | [6][7] |

| pKa | 3.76 ± 0.10 (Predicted) | [6] |

| InChIKey | YFTGMMXMLPTTAY-UHFFFAOYSA-N | [1] |

Spectral Data

| Spectrum | Data | Source |

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃) | [5] |

| LC-MS | Calculated for C₆H₆BrNO: 188.02, Found [M+H]⁺: 187.9, 189.9 | [7] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in research and development. A high-yield protocol utilizing a Sandmeyer reaction has been reported.[5]

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-methoxy-4-aminopyridine.[5]

Materials:

-

2-methoxy-4-aminopyridine

-

48% Hydrobromic acid solution

-

Sodium nitrite (NaNO₂)

-

Methyl tert-butyl ether

-

Anhydrous magnesium sulfate

-

Dry ice

-

Acetone

Procedure:

-

A mixture of 10.1 g of 4-aminopyridine and 165 mL of 48% hydrobromic acid solution is prepared.

-

The mixture is cooled to -10°C using a dry ice and acetone bath.

-

A pre-cooled (0°C) solution of sodium nitrite (7.04 g dissolved in water to a total volume of 165 mL) is added dropwise over 30 minutes, maintaining the reaction temperature at -10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, 400 mL of a 4 mol/L sodium hydroxide solution is added to the reaction mixture.

-

The mixture is extracted three times with 150 mL of methyl tert-butyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a pale yellow liquid. The reported yield for this optimized procedure is 95%.[5]

Caption: Synthesis workflow for this compound via Sandmeyer reaction.

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valuable intermediate in the pharmaceutical industry due to its versatile reactivity.[8] It serves as a crucial precursor for various heterocyclic compounds with significant pharmacological activities.

Key Reactions and Applications

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position makes it an ideal substrate for reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, which is fundamental in constructing complex biaryl structures present in many pharmaceutical agents.[8]

-

Synthesis of Imidazo[1,2-a]pyrimidines: It is a key precursor for imidazo[1,2-a]pyrimidines, a class of heterocycles known for a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6][7][8]

-

Synthesis of 1,5-Disubstituted Pyridones: Through Suzuki coupling with arylboronic acids, it is used to synthesize 1,5-disubstituted pyridones, another important scaffold in medicinal chemistry.[6][7][8]

-

Synthesis of Crown-ester-bipyridines and Viologens: It is used as a starting material for the synthesis of crown-ester-bipyridines and viologens.[6][7]

Caption: Role of this compound in synthesizing key pharmaceutical scaffolds.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with several hazards as classified under the Globally Harmonized System (GHS).[1][9]

GHS Hazard Information

| Hazard Code | Hazard Statement | Class | Category |

| H315 | Causes skin irritation | Skin corrosion/irritation | 2 |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | 2A |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | 3 |

| H302 | Harmful if swallowed | Acute toxicity, oral | 4 |

| H312 | Harmful in contact with skin | Acute toxicity, dermal | 4 |

| H332 | Harmful if inhaled | Acute toxicity, inhalation | 4 |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9] For respiratory protection, use a filter type A (brown) conforming to EN14387 for organic gases and vapors.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9] Ensure that eyewash stations and safety showers are close to the workstation.[9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9] For maintaining product quality, it is recommended to keep it refrigerated and stored under an inert gas like nitrogen or argon at 2–8 °C.[6] Store locked up.[9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[9]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[9]

Spill and Disposal Procedures

-

Spills: In case of a spill, contain and absorb it with sand, earth, inert material, or vermiculite. Place the material in a suitable, labeled container for waste disposal.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Conclusion

This compound is a pivotal chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. Its well-defined physicochemical properties and reactivity, especially in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for drug discovery programs. Adherence to strict safety and handling protocols is paramount when working with this compound to mitigate potential hazards. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a research and development setting.

References

- 1. This compound | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound [oakwoodchemical.com]

- 4. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound | 100367-39-3 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

synthesis of 4-Bromo-2-methoxypyridine from 2-methoxy-4-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methoxypyridine, a key intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the efficient conversion of 2-methoxy-4-aminopyridine to the target compound via a Sandmeyer reaction. This method has been demonstrated to be high-yielding and is suitable for laboratory-scale synthesis.

Core Synthesis Pathway: Sandmeyer Reaction

The synthesis of this compound from 2-methoxy-4-aminopyridine is effectively achieved through a Sandmeyer reaction. This well-established method in organic chemistry involves the diazotization of an aromatic amine followed by the substitution of the diazonium group with a bromide ion, typically using a copper(I) salt as a catalyst or reagent.[1][2] The overall transformation is a two-step, one-pot process.

First, the amino group of 2-methoxy-4-aminopyridine is converted into a diazonium salt using a nitrosating agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. This reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.

In the second step, the diazonium salt is decomposed in the presence of a bromide source, leading to the formation of the desired this compound and the evolution of nitrogen gas. Optimized conditions for this reaction have been shown to significantly improve the yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-methoxy-4-aminopyridine via the Sandmeyer reaction.

| Parameter | Value | Reference |

| Starting Material | 2-methoxy-4-aminopyridine | |

| Product | This compound | |

| Reaction Type | Sandmeyer Reaction | [1] |

| Reported Yield | 95% (optimized) | |

| Previous Yield | 72% | |

| ¹H-NMR Data (400 Hz, CDCl₃) | δ 8.28 (d, 1H, ³J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, ³J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃) |

Detailed Experimental Protocol

This protocol is based on an optimized procedure for the Sandmeyer reaction of 2-methoxy-4-aminopyridine.

Materials:

-

2-methoxy-4-aminopyridine (or 4-aminopyridine as the precursor to be methoxylated in a prior step)

-

48% Hydrobromic acid solution

-

Sodium nitrite

-

Dry ice/acetone bath

-

4 M Sodium hydroxide solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, mix 10.1 g of 4-aminopyridine with 165 mL of 48% hydrobromic acid solution. Note: The source material refers to 4-aminopyridine, which is then assumed to be 2-methoxy-4-aminopyridine for the context of this guide's title.

-

Cool the mixture to -10°C using a dry ice/acetone bath.

-

Prepare a pre-cooled (0°C) solution of sodium nitrite by dissolving 7.04 g of sodium nitrite in water to a total volume of 165 mL (resulting in a 42.67 mg/mL solution).

-

Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10°C.

-

-

Sandmeyer Reaction and Work-up:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Carefully quench the reaction by adding 400 mL of a 4 mol/L sodium hydroxide solution to the mixture.

-

Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification:

-

The resulting pale yellow liquid is this compound. The reported procedure suggests a yield of 14.9 g (95%) without further purification being explicitly detailed for this specific protocol. Depending on the required purity, column chromatography or distillation under reduced pressure could be employed.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Sandmeyer reaction provides an efficient and high-yielding route for the synthesis of this compound from 2-methoxy-4-aminopyridine. By carefully controlling the reaction temperature during the diazotization step, the yield can be significantly improved. This technical guide provides researchers and drug development professionals with the necessary information to reproduce this synthesis in a laboratory setting. The resulting this compound is a valuable building block for the creation of more complex molecules with potential therapeutic applications.

References

A Comprehensive Technical Guide to 4-Bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Bromo-2-methoxypyridine, a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in Suzuki-Miyaura cross-coupling reactions. The information is presented to support researchers in their synthetic endeavors and to provide a foundation for further investigation of this versatile molecule.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common are listed in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| CAS Number | 100367-39-3[1] |

| PubChem CID | 14062309[1] |

| Molecular Formula | C₆H₆BrNO[1] |

| InChI Key | YFTGMMXMLPTTAY-UHFFFAOYSA-N[1] |

| Other Synonyms | 2-methoxy-4-bromopyridine, Pyridine, 4-bromo-2-methoxy- |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 2. This data is essential for its handling, reaction setup, and purification.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Pale yellow liquid/oil | [2][3] |

| Boiling Point | 87.0°C (at 15.0 mmHg) | [4] |

| Solubility | Slightly soluble in water | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃) | [2] |

| Mass Spectrometry (LC-MS) | Calculated for C₆H₆BrNO: 188.02; Found [M+H]⁺: 187.9, 189.9 | [3] |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol describes an efficient synthesis of this compound from 2-methoxy-4-aminopyridine with a high yield.[2]

Materials:

-

4-aminopyridine (or 2-methoxy-4-aminopyridine as the direct precursor)

-

48% Hydrobromic acid solution

-

Sodium nitrite

-

Water

-

4 M Sodium hydroxide solution

-

Methyl tert-butyl ether

-

Anhydrous magnesium sulfate

-

Dry ice

-

Acetone

Equipment:

-

Reaction flask

-

Dropping funnel

-

Magnetic stirrer with cooling bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a reaction flask, mix 10.1 g of 4-aminopyridine with 165 mL of 48% hydrobromic acid solution.

-

Cool the mixture to -10°C using a dry ice/acetone bath.

-

Prepare a pre-cooled solution of sodium nitrite by dissolving 7.04 g in water to a total volume of 165 mL (42.67 mg/mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add 400 mL of 4 M sodium hydroxide solution to the reaction mixture.

-

Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a pale yellow liquid. The reported yield for this procedure is approximately 95%.[2]

Caption: Synthesis of this compound via Sandmeyer reaction.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.

General Protocol:

This is a generalized protocol and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stirrer with heating

-

Syringes and needles for inert atmosphere techniques

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its defined physicochemical properties and the availability of high-yielding synthetic protocols make it an accessible starting material. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling highlights its importance in constructing complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides the foundational technical information to enable researchers to effectively utilize this compound in their work.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-bromo-2-methoxypyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 2-methoxy-4-arylpyridines, which are significant scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a robust and widely adopted palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] It offers numerous advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[1][2] For a substrate like this compound, this reaction enables the selective introduction of diverse aryl or heteroaryl substituents at the 4-position of the pyridine ring.

Reaction Principle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. The electron-donating methoxy group at the 2-position of this compound can influence the reactivity of the substrate, making the careful selection of reaction conditions crucial for achieving high yields.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound and analogous bromopyridine derivatives with various boronic acids. These conditions serve as a strong starting point for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |

| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |

| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination. |

| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often yields reproducible results.[3] |

| Pd(PPh₃)₄ (2-5) | - | Good to Excellent | A common and reliable catalyst for a range of substrates.[4] |

Table 2: Influence of Base and Solvent on Yield

| Base (equivalents) | Solvent | Typical Yield Range (%) | Notes |

| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |

| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |

| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |

| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |

Table 3: Coupling of Bromopyridine Derivatives with Various Boronic Acids

| Bromopyridine Derivative | Boronic Acid | Product | Typical Yield Range (%) | Notes |

| This compound (analogous) | Phenylboronic acid | 2-Methoxy-4-phenylpyridine | 70-90 | General conditions often provide good yields. |

| This compound (analogous) | 4-Methoxyphenylboronic acid | 2-Methoxy-4-(4-methoxyphenyl)pyridine | 75-95 | Electron-rich boronic acids are generally good coupling partners. |

| This compound (analogous) | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-methoxypyridine | 65-85 | Electron-poor boronic acids are also effective. |

| This compound (analogous) | 3-Thienylboronic acid | 2-Methoxy-4-(thiophen-3-yl)pyridine | 60-80 | Heteroaryl boronic acids are viable coupling partners.[5] |

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Herein, a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[3][4]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-methoxy-4-arylpyridine product.[6]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-methoxypyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover five major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. While specific examples may be drawn from structurally similar substrates, these protocols offer a robust starting point for reaction optimization with this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methoxypyridines

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[1][2] For this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 4-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3][4]

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromo-pyridines with various arylboronic acids. Optimization may be required for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 93 | [2] |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [5] |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 85 | [2] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Microwave synthesis vial with a magnetic stir bar

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).[2]

-

Add a degassed 5:1 mixture of 1,4-dioxane and water (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 30 minutes with stirring.[2]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-methoxypyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides.[8]

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of bromo-pyridines.

| Entry | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | 92 | [2] |

| 2 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | 88 | [9] |

| 3 | Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 | [5] |

| 4 | Benzophenone Imine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu | Toluene | 100 | 16 | 85 | [9] |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with morpholine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (degassed)

-

Flame-dried Schlenk tube

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).[2]

-

Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the catalyst complex.

-

Add this compound (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol).[2]

-

Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-methoxypyridines

The Sonogashira reaction is a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[10][11] This reaction is conducted under mild conditions and is instrumental in the synthesis of complex molecules.[10]

Data Presentation: Sonogashira Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of bromo-pyridines with terminal alkynes.

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT-60 | 4-12 | 91 | [12] |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT | 6-20 | 88 | [13] |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 85 | [5] |

| 4 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI | Et₃N | Toluene | 90 | 24 | 89 | [14] |

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

-

Anhydrous THF (degassed)

-

Dry Schlenk flask

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[12]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.[12]

-

Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 4-Alkenyl-2-methoxypyridines

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[15][16] This reaction is a key method for C-C bond formation.[17]

Data Presentation: Heck Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Heck reaction of bromo-pyridines with alkenes.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | 85 | [12] |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMF | 120 | 12 | 90 | [18] |

| 3 | Ethylene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 24 | 78 | [19] |

| 4 | Methyl acrylate | Pd(OAc)₂ (0.1) | P(t-Bu)₃ (0.2) | Cy₂NMe | Dioxane | 120 | 16 | 92 | [19] |

Experimental Protocol: Heck Reaction

This protocol describes the coupling of this compound with styrene.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Styrene (1.5 mmol, 1.5 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

-

Anhydrous Acetonitrile (degassed)

-

Sealed tube

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).[12]

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous, degassed acetonitrile (5 mL), styrene (1.5 mmol), and Et₃N (1.5 mmol).[12]

-

Seal the tube and heat to 100 °C for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Stille Coupling: Synthesis of 4-Aryl/Vinyl-2-methoxypyridines

The Stille coupling is a versatile palladium-catalyzed reaction between an organostannane and an organic halide to form a C-C bond.[20][21] While organotin reagents are toxic, they are tolerant of a wide variety of functional groups and are not sensitive to moisture or oxygen.[22]

Data Presentation: Stille Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Stille coupling of bromo-pyridines.

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | 89 | [12] |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (2) | - | - | THF | 65 | 16 | 92 | [21] |

| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | - | NMP | 100 | 8 | 87 | [20] |

| 4 | (E)-1-Hexenyltributylstannane | Pd(dppf)Cl₂ (3) | - | CuI (10) | DMF | 40 | 72 | 87 | [20] |

Experimental Protocol: Stille Coupling

This protocol describes the coupling of this compound with tributyl(phenyl)stannane.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Anhydrous Toluene (degassed)

-

Dry Schlenk flask

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).[12]

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed toluene (5 mL) via syringe, followed by tributyl(phenyl)stannane (1.1 mmol).[12]

-

Heat the reaction mixture to 110 °C for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate.

-

The crude product can be purified by column chromatography. To remove tin byproducts, wash the reaction mixture with a saturated aqueous solution of KF or filter through silica gel with an eluent containing triethylamine.[20]

Visualizations

Experimental Workflow

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stille Coupling | NROChemistry [nrochemistry.com]

- 21. Stille Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

Applications of 4-Bromo-2-methoxypyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxypyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a methoxy group that influences the electronic properties of the pyridine ring, make it a valuable synthon for the construction of a diverse array of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key classes of bioactive compounds, including anticancer agents and potential therapeutics for neurodegenerative diseases.

Core Applications

The strategic importance of this compound in drug discovery lies in its utility as a key intermediate for the synthesis of:

-

Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines: These fused heterocyclic systems are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

-

Sorafenib Analogues: As a multi-kinase inhibitor, sorafenib is an established anticancer drug. This compound serves as a crucial starting material for the synthesis of novel analogues with potential for improved efficacy and selectivity.

-

γ-Secretase Modulators (GSMs): In the pursuit of treatments for Alzheimer's disease, GSMs that can allosterically modulate the activity of γ-secretase to reduce the production of amyloid-β (Aβ42) are of great interest. This compound derivatives are key components in the synthesis of potent GSMs.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological data for representative compounds synthesized using this compound or its close derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| I-11 | NCI-H358 (KRAS G12C) | Potent Inhibition | [2] |

| Compound 6 | A375 (Melanoma) | 9.7 | [3] |

| WM115 (Melanoma) | 15.2 | [3] | |

| HeLa (Cervical) | 20.1 | [3] | |

| Compound 12b | Hep-2 | 11 | [4] |

| HepG2 | 13 | [4] | |

| MCF-7 | 11 | [4] | |

| A375 | 11 | [4] | |

| IP-5 | HCC1937 (Breast) | 45 | [5] |

| IP-6 | HCC1937 (Breast) | 47.7 | [5] |

Table 2: VEGFR-2 Inhibitory Activity of Sorafenib Analogues

| Compound ID | VEGFR-2 IC50 (nM) | Reference |

| Sorafenib | 3.12 - 90 | [1][6] |

| Compound 23j | 3.7 | [1] |

| Compound 23l | 5.8 | [1] |

| Compound 23a | 7.1 | [1] |

| Compound 23n | 7.4 | [1] |

| Compound 11 | 190 | [7] |

Table 3: Activity of γ-Secretase Modulators (GSMs)

| Compound ID | Aβ42 Inhibition IC50 (nM) | Reference |

| GSM-1 | 100 | [8] |

| Compound 9 | 10 | [8] |

| Compound 2 | 4.1 | [9] |

| Compound 3 | 5.3 | [9] |

| BPN-15606 | 7 | [10] |

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines

This protocol describes a one-pot synthesis from acetophenone and 2-aminopyridine. This compound can be converted to the corresponding 2-aminopyridine derivative for use in this reaction.

Materials:

-

Substituted Acetophenone (2 mmol)

-

[Bmim]Br3 (2 mmol)

-

2-Aminopyridine derivative (2.4 mmol)

-

Sodium Carbonate (Na2CO3) (1.1 mmol)

Procedure:

-

In a round-bottom flask, combine the substituted acetophenone, [Bmim]Br3, the 2-aminopyridine derivative, and sodium carbonate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the product by column chromatography to yield the corresponding 2-phenylimidazo[1,2-a]pyridine.[11]

Synthesis of Sorafenib Analogues via Suzuki Coupling

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol outlines the coupling of an aryl halide with an arylboronic acid, a key step in the synthesis of many sorafenib analogues.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[12]

Synthesis of γ-Secretase Modulators

Protocol 3: Synthesis of a Key Intermediate for Methoxypyridine-Derived GSMs

This protocol describes the initial steps in the synthesis of a key intermediate, starting from a substituted aminopyridine which can be derived from this compound.

Materials:

-

6-Bromo-2-methoxy-3-aminopyridine (1 equiv)

-

Acetic anhydride (excess)

-

Formic acid (excess)

-

Chloroacetone (1.1 equiv)

-

Potassium carbonate (2 equiv)

-

Dimethylformamide (DMF)

-

Ammonium acetate (excess)

-

Acetic acid

Procedure:

-

N-formylation: To a solution of 6-bromo-2-methoxy-3-aminopyridine in a suitable solvent, add acetic anhydride and formic acid to generate the formamide derivative in situ.[1]

-

N-alkylation: React the resulting formamide with chloroacetone in the presence of potassium carbonate in DMF to yield the N-(2-oxopropyl)formamide derivative.

-

Cyclization: Heat the N-(2-oxopropyl)formamide derivative with ammonium acetate in acetic acid to construct the imidazole ring, affording the 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine intermediate.[1] This intermediate can then be further elaborated to the final GSM structure.

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow from this compound.

Caption: Imidazo[1,2-a]pyridines inhibit the PI3K/Akt/mTOR pathway.

Caption: Sorafenib analogues inhibit VEGFR-2 signaling.

Caption: Gamma-secretase modulators alter Aβ production.

References

- 1. escholarship.org [escholarship.org]

- 2. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. resource.aminer.org [resource.aminer.org]

- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof - Google Patents [patents.google.com]

- 8. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Pyridones Using 4-Bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Disubstituted-2-pyridones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This application note provides a detailed guide for the synthesis of these valuable scaffolds using 4-Bromo-2-methoxypyridine as a versatile starting material. The synthetic strategy involves a sequential functionalization approach, including a palladium-catalyzed cross-coupling reaction to install a substituent at the 5-position, followed by N-substitution and subsequent demethylation to yield the target pyridone.

The use of this compound offers a strategic advantage. The methoxy group serves as a protecting group for the pyridone tautomer, allowing for selective functionalization at the 4-position (which becomes the 5-position in the final pyridone) via modern cross-coupling methodologies. The bromine atom provides a reactive handle for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Synthetic Strategy

The general synthetic pathway for the preparation of 1,5-disubstituted pyridones from this compound is outlined below. The key steps are:

-

C-5 Substitution via Suzuki-Miyaura Coupling: A carbon-carbon bond is formed at the 4-position of the pyridine ring through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester.

-

N-1 Substitution via Buchwald-Hartwig or Chan-Lam Amination: The nitrogen atom of the pyridine ring is functionalized, typically with an aryl or alkyl group, using palladium- or copper-catalyzed N-arylation methods.

-

Demethylation to Yield the 2-Pyridone Core: The final step involves the removal of the methyl group from the 2-methoxy position to reveal the desired 2-pyridone scaffold.

Data Presentation